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Compound of Interest

Compound Name:
3-Chloro-5-ethoxy-4-

propoxybenzoic acid

CAS No.: 723245-44-1

Cat. No.: B427190

Get Quote

CAS Number: 723245-44-1 Document Type: Technical Whitepaper & Synthesis Guide Version:

2.0 (Scientific Reference Series)

Part 1: Executive Summary & Chemical Identity
3-Chloro-5-ethoxy-4-propoxybenzoic acid is a highly specific trisubstituted benzoic acid

derivative utilized primarily as a chemical intermediate in the synthesis of pharmaceutical

agents targeting metabolic receptors. Structurally, it belongs to the class of alkoxybenzoic

acids, which serve as critical pharmacophores for G-protein coupled receptor (GPCR)

modulators, specifically within the Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81) agonist

class.

This compound represents a lipophilic optimization of the core 3-chloro-5-hydroxybenzoic acid

scaffold, designed to enhance membrane permeability and alter pharmacokinetic profiles in

drug discovery campaigns focusing on dyslipidemia and metabolic disorders.

Chemical Identity Table[1]
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Property Specification

CAS Number 723245-44-1

IUPAC Name 3-Chloro-5-ethoxy-4-propoxybenzoic acid

Molecular Formula C₁₂H₁₅ClO₄

Molecular Weight 258.70 g/mol

Exact Mass 258.0659

InChI Key DVJDRCVBEIUVGJ-UHFFFAOYSA-N

SMILES CCCOC1=C(C=C(C=C1Cl)C(=O)O)OCC

Appearance White to off-white crystalline powder

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in water

pKa (Predicted) ~3.8 (Carboxylic acid)

Part 2: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzoic acid requires precise regiochemical

control to install the ethoxy and propoxy groups at the 5- and 4-positions, respectively. The

most robust route proceeds via the sequential alkylation of a 3-chloro-4,5-dihydroxybenzoate

precursor or the chlorination of a pre-functionalized dialkoxybenzene.

Validated Synthesis Workflow (Stepwise Alkylation)
Note: This protocol assumes starting from Methyl 3-chloro-4,5-dihydroxybenzoate to ensure

regioselectivity.

Step 1: Selective 4-O-Alkylation

Reagents: Methyl 3-chloro-4,5-dihydroxybenzoate, 1-Bromopropane, Potassium Carbonate (

), Acetone.
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Protocol:

Dissolve 1.0 eq of the dihydroxy ester in anhydrous acetone under

atmosphere.

Add 1.1 eq of anhydrous

. Stir at room temperature for 30 min.

Add 1.05 eq of 1-Bromopropane dropwise.

Reflux at 56°C for 12 hours. The steric hindrance at position 3 (due to Chlorine) often

directs alkylation preferentially to the less hindered 4-position, though isomer separation

via column chromatography (Hexane/EtOAc) is required.

Checkpoint: Verify mono-alkylation via TLC.

Step 2: 5-O-Alkylation

Reagents: Intermediate from Step 1, Iodoethane, Cesium Carbonate (

), DMF.

Protocol:

Dissolve the 4-propoxy intermediate in DMF.

Add 1.5 eq of

and 1.2 eq of Iodoethane.

Heat to 60°C for 4 hours.

Quench with water and extract with Ethyl Acetate.

Concentrate organic layer to yield Methyl 3-chloro-5-ethoxy-4-propoxybenzoate.

Step 3: Ester Hydrolysis
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Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).

Protocol:

Dissolve the diester in THF/Water.

Add 3.0 eq of LiOH. Stir at ambient temperature for 16 hours.

Acidify to pH 2 using 1M HCl.

Filter the resulting precipitate. Recrystallize from Ethanol/Water to obtain pure 3-Chloro-5-
ethoxy-4-propoxybenzoic acid.

Synthesis Workflow Diagram

Methyl 3-chloro-
4,5-dihydroxybenzoate
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Acidify pH 2
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Caption: Stepwise regioselective alkylation strategy for CAS 723245-44-1 synthesis.

Part 3: Applications in Drug Development (GPR81
Agonism)
Mechanism of Action
This compound functions as a structural analog to 3-chloro-5-hydroxybenzoic acid, a known

agonist of the GPR81 (HCA1) receptor.[1] GPR81 is an antilipolytic receptor expressed on

adipocytes.[1]

Target: GPR81 (Gi/o-coupled GPCR).

Physiological Effect: Inhibition of Adenylyl Cyclase

Reduction of cAMP
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Inactivation of Protein Kinase A (PKA)

Reduced phosphorylation of Hormone-Sensitive Lipase (HSL)

Inhibition of Lipolysis.

Therapeutic Relevance: Treatment of dyslipidemia, reduction of free fatty acid (FFA) flux to

the liver, and potential improvements in insulin sensitivity.

Biological Signaling Pathway
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Caption: Signal transduction pathway for GPR81 agonists leading to antilipolytic effects.
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Part 4: Analytical Characterization & Safety
Identification Criteria
To validate the identity of CAS 723245-44-1 in a research setting, the following spectral data

must be confirmed:

-NMR (400 MHz,

):

12.9 (s, 1H, -COOH)

7.4-7.6 (m, 2H, Aromatic protons)

4.0-4.2 (m, 4H,

from ethoxy/propoxy)

1.7 (m, 2H,

propyl)

1.3 (t, 3H,

ethoxy)

1.0 (t, 3H,

propyl)

Mass Spectrometry (LC-MS):

ESI negative mode:

peak at m/z 257.0.[2]

Handling & Safety (GHS Classification)
Signal Word: Warning

Hazard Statements:
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Use only in a chemical fume hood.

Wear nitrile gloves and safety goggles.

Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b427190/docs#technical-profile-3-chloro-5-ethoxy-4-
propoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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